molecular formula C7H6BrFO B6168593 3-(bromomethyl)-5-fluorophenol CAS No. 1260790-85-9

3-(bromomethyl)-5-fluorophenol

Cat. No.: B6168593
CAS No.: 1260790-85-9
M. Wt: 205
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Description

3-(Bromomethyl)-5-fluorophenol is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-5-fluorophenol typically involves the bromination of 5-fluorophenol followed by a methylation reaction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-fluorophenol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: The major product is 3-methyl-5-fluorophenol.

Scientific Research Applications

3-(Bromomethyl)-5-fluorophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: It is employed in the synthesis of polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-5-fluorophenol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can influence the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-fluorophenol: Similar in structure but with a chlorine atom instead of bromine.

    3-(Bromomethyl)-4-fluorophenol: Similar but with the fluorine atom in a different position on the phenol ring.

    3-(Bromomethyl)-5-chlorophenol: Similar but with a chlorine atom instead of fluorine.

Uniqueness

3-(Bromomethyl)-5-fluorophenol is unique due to the specific positioning of the bromomethyl and fluorine groups, which can significantly influence its reactivity and binding properties. The presence of both bromine and fluorine atoms allows for a diverse range of chemical transformations and applications in various fields.

Properties

CAS No.

1260790-85-9

Molecular Formula

C7H6BrFO

Molecular Weight

205

Purity

95

Origin of Product

United States

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